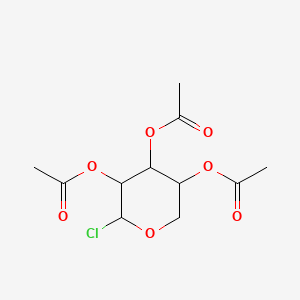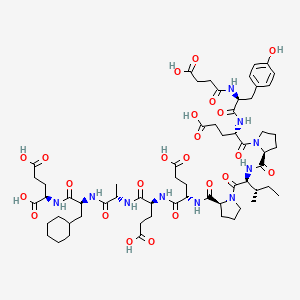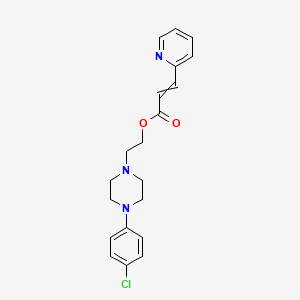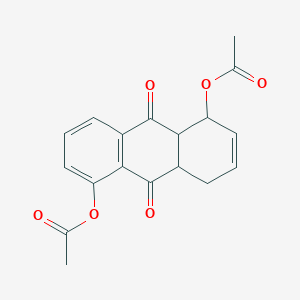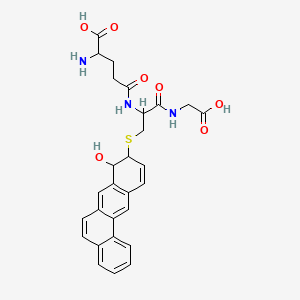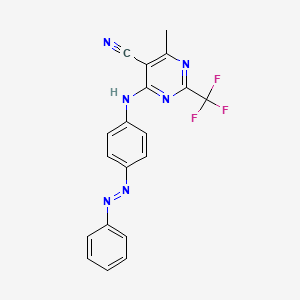![molecular formula C26H30N4O2 B14157752 hexyl 2-amino-1-[4-(propan-2-yl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate CAS No. 842958-31-0](/img/structure/B14157752.png)
hexyl 2-amino-1-[4-(propan-2-yl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexyl 2-amino-1-[4-(propan-2-yl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological and pharmacological activities . This particular compound features a pyrroloquinoxaline core, which is a fused ring system combining pyrrole and quinoxaline structures, making it a significant molecule in medicinal chemistry and drug design.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of hexyl 2-amino-1-[4-(propan-2-yl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of a substituted aniline, which undergoes cyclization with a suitable diketone to form the quinoxaline core.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency. The use of catalysts and specific reaction conditions, such as temperature and pressure control, are crucial in industrial settings to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Hexyl 2-amino-1-[4-(propan-2-yl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the quinoxaline and pyrrole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce reduced quinoxaline derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities .
Wissenschaftliche Forschungsanwendungen
Hexyl 2-amino-1-[4-(propan-2-yl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of hexyl 2-amino-1-[4-(propan-2-yl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases or interact with DNA, leading to cell cycle arrest and apoptosis in cancer cells . The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.
Vergleich Mit ähnlichen Verbindungen
Hexyl 2-amino-1-[4-(propan-2-yl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate can be compared with other quinoxaline derivatives, such as:
Olaquindox: An antibiotic used in veterinary medicine.
Echinomycin: An anticancer agent that intercalates into DNA.
Levomycin: An antibiotic with a similar quinoxaline core.
These compounds share the quinoxaline core but differ in their substituents and specific biological activities
Eigenschaften
CAS-Nummer |
842958-31-0 |
|---|---|
Molekularformel |
C26H30N4O2 |
Molekulargewicht |
430.5 g/mol |
IUPAC-Name |
hexyl 2-amino-1-(4-propan-2-ylphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate |
InChI |
InChI=1S/C26H30N4O2/c1-4-5-6-9-16-32-26(31)22-23-25(29-21-11-8-7-10-20(21)28-23)30(24(22)27)19-14-12-18(13-15-19)17(2)3/h7-8,10-15,17H,4-6,9,16,27H2,1-3H3 |
InChI-Schlüssel |
ZQDBBXGKHNDQAB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=C(C=C4)C(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2-oxochromen-6-yl)carbamothioyl]furan-2-carboxamide](/img/structure/B14157670.png)

![1'-Ethyl-7-methoxy-2-pyridin-3-ylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]](/img/structure/B14157675.png)
![1-[2-(6-Oxobenzo[c]chromen-3-yl)oxyacetyl]piperidine-4-carboxamide](/img/structure/B14157683.png)


![3-chloro-N-[5-(2-piperidin-1-ylethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B14157691.png)
![N-{(E)-[1-(4-bromophenyl)-4-hydroxy-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene]methyl}-3-sulfoalanine](/img/structure/B14157699.png)
